molecular formula C11H10F2O3 B1586555 Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate CAS No. 58101-23-8

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Cat. No.: B1586555
CAS No.: 58101-23-8
M. Wt: 228.19 g/mol
InChI Key: UFAHWLKYHPRYSY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a propanoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Scientific Research Applications

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research would depend on the properties and activities of this compound. Fluorinated organic compounds are of interest in many areas of chemistry and materials science, so there could be many possible directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced analogs.

  • Substitution: A wide range of substituted phenyl derivatives.

Comparison with Similar Compounds

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate: Similar structure but with a different position of the difluorophenyl group.

  • Ethyl 3-(2,4,6-trifluorophenyl)-3-oxopropanoate: Contains an additional fluorine atom, altering its chemical properties.

  • Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents.

Properties

IUPAC Name

ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAHWLKYHPRYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374281
Record name ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58101-23-8
Record name ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-difluorobenzoic acid (10 g, 63.3 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (11.3 g, 69.6 mmol) and the mixture was stirred at room temperature for 30 min. Monoethyl malonate magnesium salt (10 g, 34.8 mmol) was added to the reaction solution and the mixture was stirred at room temperature for 2 hrs. To the reaction solution were added ethyl acetate (50 ml) and water (50 ml), and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract-was washed with saturated brine, dried-over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(2,4-difluorophenyl)-3-oxopropionate (9.85 g, 74%) as a brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

41.4 g of the crude diethyl (2,4-difluorobenzoyl)malonate in 130 ml of water and 170 mg of p-toluenesulphonic acid are refluxed for 8.5 hours. The mixture is extracted using methylene chloride, and the methylene chloride phase is washed with water, dried over sodium sulphate and concentrated in vacuo.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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